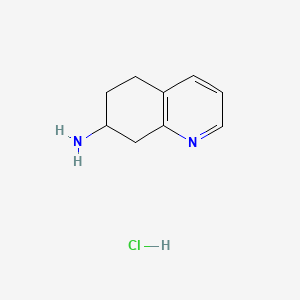

5,6,7,8-Tetrahydroquinolin-7-amine hcl

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H13ClN2 |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

5,6,7,8-tetrahydroquinolin-7-amine;hydrochloride |

InChI |

InChI=1S/C9H12N2.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h1-2,5,8H,3-4,6,10H2;1H |

InChI Key |

QUERJNNSLFVDPV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CC1N)N=CC=C2.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5,6,7,8 Tetrahydroquinolin 7 Amine Hydrochloride

Foundational Strategies for Tetrahydroquinoline Core Construction

The creation of the 5,6,7,8-tetrahydroquinoline (B84679) skeleton is a critical first step. This involves the selective reduction of the benzene (B151609) portion of a quinoline (B57606) molecule, which is often more challenging than the reduction of the pyridine (B92270) ring.

Catalytic hydrogenation is a primary method for the synthesis of tetrahydroquinolines. The process involves the addition of hydrogen across the double bonds of the quinoline ring system in the presence of a metal catalyst.

A significant challenge in the synthesis of 5,6,7,8-tetrahydroquinolines is controlling the regioselectivity of the hydrogenation. The reduction of quinoline can yield either 1,2,3,4-tetrahydroquinoline (B108954) (py-THQ) through hydrogenation of the pyridine ring or the desired 5,6,7,8-tetrahydroquinoline (bz-THQ) via hydrogenation of the benzene ring. acs.org Achieving selectivity for the benzene ring is less common but can be accomplished under specific conditions. For instance, a patented method describes a two-step, one-pot process where quinoline is first hydrogenated under low temperature and pressure, followed by an isomerization reaction at a much higher temperature (140°C to 300°C) to yield 5,6,7,8-tetrahydroquinoline. google.com The choice of solvent can also dramatically influence the outcome; reduction of substituted quinolines using a Rh/Al2O3 catalyst in methanol (B129727) selectively yields 1,2,3,4-tetrahydroquinoline derivatives, while the same reaction in hexafluoroisopropanol can lead to the fully saturated decahydroquinoline (B1201275). researchgate.net

The catalyst system is paramount in determining the product of quinoline hydrogenation. While many catalysts favor the reduction of the pyridine ring, specific systems have been developed to target the carbocyclic portion.

Palladium (Pd): A specially prepared palladium catalyst has been used to facilitate a continuous hydrogenation and isomerization process, reducing reaction temperatures and improving the yield of 5,6,7,8-tetrahydroquinoline. google.com

Platinum (Pt): Platinum oxide (PtO2) is an effective catalyst for the regioselective reduction of the benzene ring in quinoline derivatives that possess an acetamido substituent, leading to the corresponding amino-5,6,7,8-tetrahydroquinoline precursors. researchgate.net

Cobalt (Co): Heterogeneous cobalt-based catalysts, such as those generated from Co(OAc)₂ and zinc dust, have been shown to be effective for hydrogenation, although they typically yield the 1,2,3,4-tetrahydroquinoline product. thieme-connect.com

Manganese (Mn): Manganese pincer complexes have been utilized in transfer hydrogenation reactions, but these also tend to produce 1,2,3,4-tetrahydroquinolines. nih.govacs.org

The following table summarizes the influence of various catalyst systems on the hydrogenation of quinoline.

| Catalyst System | Substrate | Conditions | Major Product | Yield |

| Modified Pd | Quinoline | 1) H₂ (8 atm), 65°C; 2) 165°C | 5,6,7,8-Tetrahydroquinoline | 93.5% google.com |

| PtO₂ | Acetamidoquinolines | H₂, Trifluoroacetic Acid | Acetamido-5,6,7,8-tetrahydroquinolines | Good researchgate.net |

| Co(OAc)₂·4H₂O / Zn | Quinoline | H₂ (40 bar), 70°C, H₂O | 1,2,3,4-Tetrahydroquinoline | Excellent thieme-connect.com |

| Rh/Al₂O₃ | Substituted Quinolines | H₂, Methanol | 1,2,3,4-Tetrahydroquinoline derivatives | Selective researchgate.net |

| Manganese PN³ Pincer Complex | Quinoline | H₂ (4 bar) | 1,2,3,4-Tetrahydroquinoline | Efficient nih.govacs.org |

Cycloaddition and Condensation Reactions in Tetrahydroquinoline Synthesis

Beyond hydrogenation, the tetrahydroquinoline core can be constructed from acyclic or simpler cyclic precursors through cycloaddition and condensation reactions. These methods build the heterocyclic ring system from the ground up.

Diels-Alder Reactions: The intramolecular Diels-Alder reaction of 2-substituted aminofurans (IMDAF) provides a pathway to the tetrahydroquinoline ring system by adjusting the length of the tether connecting the furan (B31954) and the dienophile. acs.org

Povarov Reaction: This [4+2] cycloaddition reaction, typically catalyzed by a Lewis acid, can synthesize tetrahydroquinolines from imines (formed in situ from anilines and aldehydes) and electron-rich alkenes like vinyl ethers. sci-rad.com The reaction can be performed as a multi-step or a multi-component process. sci-rad.com

Palladium-Catalyzed (4+2) Cycloaddition: An unconventional approach involves a palladium-catalyzed formal (4+2) cycloaddition that activates benzylic C(sp³)–H bonds in ortho-methyl anilides, which then react with allenes to assemble the tetrahydroquinoline skeleton. acs.org

Condensation-Cyclization Sequences: A tandem reaction involving a Claisen-Schmidt condensation between 2-nitrobenzaldehyde (B1664092) and acetophenone, followed by a reductive intramolecular cyclization over a bifunctional catalyst (Pd@UiO-66), can produce the tetrahydroquinoline core with high selectivity. iastate.edu Domino reactions, which involve multiple bond-forming events in a single pot, represent a highly efficient strategy for accessing these structures from simple starting materials. nih.gov

Stereoselective and Enantioselective Synthesis of Aminotetrahydroquinolines

Introducing the amine group at the C7 position with a defined stereochemistry is a key challenge in synthesizing chiral aminotetrahydroquinolines. Asymmetric synthesis techniques are employed to control the formation of the chiral center.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed. This strategy has been successfully applied to the synthesis of chiral tetrahydroquinolines.

One notable method involves the use of oxazolidinone-based chiral auxiliaries, which are well-established tools in asymmetric synthesis. researchgate.netresearchgate.net In this approach, a chiral auxiliary, such as a 2-oxazolidinone, is attached to a quinoline precursor. The presence of this chiral group then directs a subsequent diastereoselective hydrogenation of the molecule. This hydrogenation, often catalyzed by platinum oxide in an acidic solvent like trifluoroacetic acid, preferentially forms one diastereomer of the 5,6,7,8-tetrahydroquinoline product. researchgate.net The chiral auxiliary effectively shields one face of the molecule, forcing the hydrogen to add from the opposite, less-hindered face. Following the reduction, the auxiliary can be cleaved, yielding the enantiomerically enriched tetrahydroquinoline product. researchgate.net This method allows for the creation of the saturated heterocyclic core with high levels of stereocontrol, which is a crucial step toward the final chiral amine target.

Organocatalytic and Transition Metal-Catalyzed Asymmetric Synthesis

The asymmetric synthesis of chiral aminotetrahydroquinolines has been effectively achieved through both organocatalytic and transition metal-catalyzed approaches. These methods are pivotal for accessing specific enantiomers, which is often crucial for biological activity.

Organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity. For instance, an organocatalytic enantioselective Michael addition/aza-cyclization cascade reaction has been developed for constructing fully substituted chiral tetrahydroquinolines. This reaction, promoted by diphenylprolinol TMS ether, engages aldehydes with 2-amino-β-nitrostyrenes to generate the desired products in good to high yields with excellent diastereo- and enantioselectivities (up to >30:1 dr, >99% ee).

Transition metal catalysis offers a powerful alternative for asymmetric synthesis. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in rhodium and iridium complexes for the asymmetric transfer hydrogenation (ATH) of cyclic imines. mdpi.comnih.gov These metal-ligand complexes facilitate the stereoselective reduction of C=N bonds, providing an accessible route to enantiomerically enriched amines. mdpi.com While modest enantiomeric excess values have been reported in some cases (up to 69% ee), quantitative conversions can be achieved, highlighting the potential for catalyst optimization. nih.gov Gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation also provides an efficient route to tetrahydroquinolines with excellent yields and enantioselectivities. organic-chemistry.org

Table 1: Examples of Asymmetric Catalysis for Tetrahydroquinoline Synthesis

| Catalyst/Method | Substrates | Product Type | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Diphenylprolinol TMS ether (Organocatalyst) | Aldehydes, 2-amino-β-nitrostyrenes | Fully substituted chiral tetrahydroquinolines | Up to >30:1 dr, >99% ee | N/A |

| Rh(Cp*)-CAMPY Complex (Transition Metal) | 1-Aryl-3,4-dihydroisoquinolines (cyclic imines) | Chiral tetrahydroisoquinolines | Up to 69% ee, quantitative conversion | nih.gov |

| Gold catalyst with chiral phosphate (B84403) | N-aryl propargylamines | Tetrahydroquinolines | Excellent yields and enantioselectivities | organic-chemistry.org |

Enzymatic Biotransformations for Chiral Aminotetrahydroquinolines

Biocatalysis, leveraging the high selectivity of enzymes, presents an environmentally benign and highly efficient route to chiral aminotetrahydroquinolines. A key strategy involves the kinetic resolution of precursor molecules. For example, the lipase (B570770) from Candida antarctica has been successfully used for the dynamic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol. mdpi.comnih.gov

In this process, the enzyme selectively acetylates one enantiomer of the alcohol, allowing for the separation of the unreacted alcohol and the acetylated product, both with high enantiomeric purity. mdpi.comnih.govresearchgate.net For instance, (S)-5,6,7,8-tetrahydroquinoline-8-ol can be obtained with an 88% yield, while the corresponding (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is produced in 86% yield. mdpi.com These enantiomerically pure intermediates are then converted to the corresponding chiral amines in subsequent steps. mdpi.comresearchgate.net This chemoenzymatic approach avoids the use of expensive and often inefficient classical resolving agents. mdpi.com

Table 2: Enzymatic Resolution for Chiral Tetrahydroquinoline Precursors

| Enzyme | Substrate | Process | Products & Yields | Reference |

|---|---|---|---|---|

| Lipase from Candida antarctica | (±)-5,6,7,8-Tetrahydroquinolin-8-ol | Dynamic Kinetic Resolution (Acetylation) | (S)-alcohol (88% yield), (R)-acetate (86% yield) | mdpi.comnih.gov |

Diastereoselective Control in Amino Group Introduction

Achieving diastereoselective control is critical when multiple stereocenters are present or being formed in the tetrahydroquinoline ring system. This is often addressed through multicomponent reactions where the stereochemical outcome is dictated by the reaction mechanism and conditions. For example, a multicomponent protocol has been reported for assembling polycyclic dihydropyran-fused tetrahydroquinoline structures with excellent diastereoselectivity.

Another approach involves the stereoselective hydrogenation of quinolines bearing a chiral auxiliary. This process has been shown to form stereocenters on the carbocyclic ring with a diastereomeric ratio (dr) of up to 89:11. researchgate.net The choice of catalyst, such as platinum oxide, and solvent can be optimized to achieve high levels of both chemo- and stereoselectivity. researchgate.net

Introduction and Positional Selectivity of the Amino Moiety

The precise placement of the amino group on the tetrahydroquinoline ring is paramount. Various synthetic strategies have been developed to control this positional selectivity, either by direct introduction of the amine or by converting a pre-installed functional group.

Direct Amination Methodologies

Direct amination involves the formation of a carbon-nitrogen bond directly on the tetrahydroquinoline scaffold. While challenging, methods for direct C-H amination are emerging. One such strategy involves the ground state, radical-mediated intramolecular C-H amination of arylpropylamine derivatives to afford 1,2,3,4-tetrahydroquinolines. nih.gov This approach utilizes a ruthenium complex to generate nitrogen-centered radicals that cyclize to form the Ar–N bond. nih.gov Palladium-catalyzed cycloadditions that involve the activation of C(sp3)–H bonds also provide a direct, albeit unconventional, entry to the tetrahydroquinoline skeleton from amidotolyl precursors. acs.org

Transformation of Pre-existing Functional Groups (e.g., Nitro, Azido, Oxime Reduction)

A more common and versatile strategy for introducing an amino group is through the reduction of other nitrogen-containing functionalities. This indirect method allows for the use of well-established chemistries for placing the precursor group at the desired position.

Reduction of Azides: A robust method involves the conversion of a hydroxyl group into an azide (B81097), followed by reduction. For example, an enantiomerically pure 8-hydroxy-5,6,7,8-tetrahydroquinoline can be converted to the corresponding 8-azido derivative. Subsequent reduction of the azide, typically via catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere, yields the desired 8-amino-5,6,7,8-tetrahydroquinoline. nih.gov

Reduction of Oximes: The formation and subsequent reduction of an oxime group is another effective pathway. A two-step synthesis of 5,6,7,8-tetrahydroquinolin-8-ylamine has been described that involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline to form the oxime, which is then reduced to the amine. researchgate.netresearchgate.net Similarly, 4-methyl-8-oximino-5,6,7,8-tetrahydroquinoline can be converted to 8-amino-4-methyl-5,6,7,8-tetrahydroquinoline, which is then isolated as its hydrochloride salt. google.com

Reduction of Acetamido Groups: Amino-substituted 5,6,7,8-tetrahydroquinolines can be prepared via the catalytic hydrogenation of the corresponding acetamido-substituted quinolines. researchgate.net This method selectively reduces the carbocyclic ring, followed by hydrolysis of the acetamide (B32628) to liberate the free amine. researchgate.net

Table 3: Amino Group Introduction via Functional Group Transformation

| Precursor Functional Group | Key Reagents | Product | Reference |

|---|---|---|---|

| Azide (-N3) | Pd/C, H2 | Amine (-NH2) | nih.gov |

| Oxime (=N-OH) | Reducing agents (e.g., catalytic hydrogenation) | Amine (-NH2) | researchgate.netgoogle.com |

| Acetamido (-NHAc) | 1. Catalytic Hydrogenation; 2. Hydrolysis | Amine (-NH2) | researchgate.net |

Directed Ortho-Metallation and Subsequent Functionalization

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) on the ring coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgbaranlab.org This creates a nucleophilic aryllithium species that can react with a suitable electrophile to introduce a new functional group with high regioselectivity. wikipedia.org

For tetrahydroquinolines, the nitrogen atom within the heterocyclic ring or another substituent could potentially act as a DMG. While specific examples detailing the introduction of a 7-amino group on the 5,6,7,8-tetrahydroquinoline core via this method are not prevalent, the principle is applicable. A functional group at position 8, for instance, could direct metallation to the 7-position. The resulting organometallic intermediate could then be quenched with an electrophilic aminating agent to install the amino moiety or a precursor. Common DMGs include amides, carbamates, and tertiary amines. wikipedia.org The choice of base, solvent, and temperature is critical for achieving the desired regioselectivity. unblog.fr

Salt Formation and Purification Techniques for Hydrochloride Derivatives

The conversion of the basic 5,6,7,8-Tetrahydroquinolin-7-amine (B161944) to its hydrochloride salt is a standard acid-base reaction. This process is often employed to improve the compound's crystallinity, stability, and solubility in aqueous media.

The formation of the salt is achieved by treating a solution of the amine with hydrochloric acid. The lone pair of electrons on the amine's nitrogen atom accepts a proton from the HCl, forming a positively charged ammonium (B1175870) ion and a chloride counter-ion. This ionic character facilitates the formation of a crystalline solid.

Common Methods for Hydrochloride Salt Formation:

Using Gaseous HCl: Bubbling dry hydrogen chloride gas through a solution of the amine in an anhydrous organic solvent (e.g., diethyl ether, dichloromethane) can lead to the direct precipitation of the pure hydrochloride salt. reddit.com

Using HCl Solution in an Organic Solvent: A more convenient method involves adding a pre-prepared solution of HCl in an organic solvent, such as isopropanol, ethanol, or diethyl ether, to the amine solution. reddit.com This allows for stoichiometric control and often yields a crystalline product upon standing or cooling.

Using Aqueous HCl: While less common for final crystallization due to the potential for hydration, adding concentrated aqueous HCl to a solution of the amine can be used. The product may then require an azeotropic distillation to remove water. reddit.com

Purification:

The primary method for purifying the crude 5,6,7,8-Tetrahydroquinolin-7-amine hydrochloride is recrystallization . This technique relies on the principle of differential solubility of the salt in a specific solvent at different temperatures. The crude salt is dissolved in a minimum amount of a suitable hot solvent, and upon slow cooling, the purified salt crystallizes out, leaving impurities behind in the solution (mother liquor). The selection of an appropriate solvent is critical for successful purification.

| Solvent | Rationale for Use | Potential Anti-Solvent |

|---|---|---|

| Ethanol | Good solubility when hot, lower solubility when cold for many polar organic salts. | Diethyl ether, Hexane |

| Isopropanol (IPA) | Similar properties to ethanol, often provides well-defined crystals. | Ethyl acetate (B1210297), Heptane |

| Acetonitrile (B52724) | A polar aprotic solvent that can be effective for salts with moderate polarity. | Toluene, Dichloromethane |

| Methanol/Diethyl Ether | The salt is dissolved in a minimal amount of methanol, and ether is added until turbidity persists, followed by cooling. | N/A (Ether is the anti-solvent) |

Optimization of Hydrochloride Salt Crystallization

Optimizing the crystallization process is crucial for controlling the physical properties of the final product, such as crystal size, shape (morphology), purity, and polymorphic form. A well-controlled crystallization process ensures batch-to-batch consistency and desired material characteristics. The key is to carefully manage the state of supersaturation, which is the driving force for both the nucleation (initial formation of crystals) and growth of the crystals.

Several parameters can be manipulated to optimize the crystallization of 5,6,7,8-Tetrahydroquinolin-7-amine hydrochloride:

Solvent System: The choice of solvent or solvent/anti-solvent mixture is the most critical factor. The ideal solvent will have a steep solubility curve, meaning the salt is significantly more soluble at higher temperatures than at lower temperatures. This allows for high recovery upon cooling.

Cooling Profile: The rate of cooling directly impacts crystal size. Slow, controlled cooling generally promotes the growth of larger, more uniform crystals by maintaining a low level of supersaturation. Rapid cooling can lead to rapid nucleation and the formation of small, often less pure, crystals.

pH and Stoichiometry: Precise control over the molar ratio of hydrochloric acid to the amine is essential. An excess of acid or base can remain as an impurity or alter the solubility profile. Using a titratable solution of HCl in an organic solvent allows for more precise stoichiometric control. reddit.com

Agitation: Stirring the solution helps maintain a uniform temperature and concentration, preventing localized high supersaturation and promoting even crystal growth. The type and speed of agitation can influence the final crystal size distribution.

Seeding: Introducing a small quantity of pre-existing crystals (seed crystals) of the desired polymorphic form can bypass the initial nucleation phase and promote the growth of that specific crystal form, which is a key technique for controlling polymorphism.

The interplay of these factors determines the final attributes of the crystalline hydrochloride salt.

| Parameter | Variable to Control | Expected Impact on Crystals |

|---|---|---|

| Solvent System | Solvent polarity, anti-solvent ratio | Influences solubility, yield, crystal habit, and polymorphic form. beilstein-journals.org |

| Temperature Profile | Cooling rate (e.g., linear, staged) | Slower cooling generally yields larger, more regular crystals. |

| Supersaturation | Achieved via cooling, evaporation, or anti-solvent addition | The primary driving force for crystallization; its control is key to managing nucleation vs. growth. |

| Agitation | Stirring speed, impeller design | Affects heat/mass transfer, prevents agglomeration, and can influence crystal size. |

| Seeding | Presence/absence of seeds, seed loading | Can control the polymorphic form and improve batch consistency. |

Chemical Reactivity, Derivatization, and Functional Transformations of 5,6,7,8 Tetrahydroquinolin 7 Amine Hydrochloride

Reactions of the Primary Amine Functionality

The primary amine group at the 7-position is a potent nucleophile and a site for various functional group transformations. Its reactivity is central to the derivatization of the 5,6,7,8-tetrahydroquinoline (B84679) scaffold.

Nucleophilic Acyl Substitution and Amide Formation

The primary amine of 5,6,7,8-tetrahydroquinolin-7-amine (B161944) readily undergoes nucleophilic acyl substitution with a variety of acylating agents, such as acid chlorides, acid anhydrides, and carboxylic acids (in the presence of coupling agents), to form the corresponding amides. This reaction is a robust method for introducing a wide range of substituents onto the nitrogen atom.

For instance, the reaction with acetyl chloride in the presence of a base to neutralize the generated HCl would yield N-(5,6,7,8-tetrahydroquinolin-7-yl)acetamide. Similarly, reaction with formic acid can lead to the formamide (B127407) derivative. nih.govnih.gov These amide derivatives are often stable, crystalline solids and are important intermediates for further synthetic modifications or for biological evaluation.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Acylating Agent | Product |

|---|---|

| Acetyl Chloride | N-(5,6,7,8-tetrahydroquinolin-7-yl)acetamide |

| Benzoyl Chloride | N-(5,6,7,8-tetrahydroquinolin-7-yl)benzamide |

| Acetic Anhydride (B1165640) | N-(5,6,7,8-tetrahydroquinolin-7-yl)acetamide |

Alkylation and Reductive Amination for Secondary and Tertiary Amines

The primary amine can be converted to secondary and tertiary amines through alkylation or reductive amination. Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

A more controlled and widely used method is reductive amination. pearson.com This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate. The subsequent in-situ reduction of the imine with a suitable reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, yields the corresponding secondary or tertiary amine. pearson.comorganic-chemistry.orgresearchgate.net For example, the reaction of 5,6,7,8-tetrahydroquinolin-7-amine with benzaldehyde, followed by reduction, would produce the N-benzyl secondary amine. researchgate.net

Table 2: Synthesis of Secondary Amines via Reductive Amination

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Benzaldehyde | Sodium Borohydride | N-benzyl-5,6,7,8-tetrahydroquinolin-7-amine |

| Acetone | Sodium Cyanoborohydride | N-isopropyl-5,6,7,8-tetrahydroquinolin-7-amine |

Diazotization and Subsequent Transformations

The primary aromatic amine functionality can be converted to a diazonium salt through treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. youtube.comorganic-chemistry.org While the amine in 5,6,7,8-tetrahydroquinolin-7-amine is aliphatic, its proximity to the aromatic pyridine (B92270) ring can influence its reactivity. However, the stability of the resulting diazonium salt would be a critical factor.

Assuming a stable diazonium salt can be formed, it could then undergo a variety of subsequent transformations characteristic of the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.gov These reactions would allow for the replacement of the amino group with a wide range of other functionalities, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, using the appropriate copper(I) salts. wikipedia.orgorganic-chemistry.org

Table 3: Potential Sandmeyer Reactions of Diazotized 5,6,7,8-Tetrahydroquinolin-7-amine

| Reagent | Product |

|---|---|

| Copper(I) Chloride (CuCl) | 7-Chloro-5,6,7,8-tetrahydroquinoline |

| Copper(I) Bromide (CuBr) | 7-Bromo-5,6,7,8-tetrahydroquinoline |

Condensation Reactions for Heterocyclic Ring Annulation

The primary amine of 5,6,7,8-tetrahydroquinolin-7-amine, often in conjunction with an adjacent reactive group, can participate in condensation reactions to form new heterocyclic rings fused to the tetrahydroquinoline framework. A common strategy involves the reaction of a 2-amino-3-cyanotetrahydroquinoline derivative with various reagents to construct a pyrimidine (B1678525) ring, leading to the formation of pyrimido[4,5-b]quinolines. nih.govresearchgate.netresearchgate.net

For example, reaction with formamide, urea, thiourea, or isothiocyanates can lead to the formation of fused pyrimidine rings with different substituents. nih.govnih.gov Acylation with acetyl chloride followed by cyclization can also yield a pyrimido[4,5-b]quinolin-4(3H)-one derivative. nih.gov These reactions are valuable for the synthesis of complex polycyclic systems with potential biological activities.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of 5,6,7,8-tetrahydroquinolin-7-amine is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Such reactions, if they occur, typically require harsh conditions and proceed at specific positions. The presence of the activating amino group on the adjacent carbocyclic ring can influence the regioselectivity of these reactions.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2 and 4 of the quinoline (B57606) system). The presence of a good leaving group at these positions would facilitate substitution by a nucleophile.

Modifications of the Saturated Carbocyclic Ring

The saturated carbocyclic ring of 5,6,7,8-tetrahydroquinolin-7-amine is also amenable to chemical modification. One of the key reactions is dehydrogenation, which would lead to the corresponding aromatic 7-aminoquinoline. This aromatization can be achieved using various oxidizing agents or catalytic methods.

Furthermore, the benzylic positions of the saturated ring (positions 5 and 8) could potentially undergo oxidation to introduce carbonyl functionalities. For instance, ozonolysis of an 8-benzylidene derivative of a related tetrahydroquinoline has been used to introduce a ketone at the 8-position. nih.gov Such modifications can provide access to a new range of derivatives with different electronic and steric properties.

Stereochemical Transformations and Epimerization Studies

The stereochemistry of 5,6,7,8-tetrahydroquinolin-7-amine and its derivatives is a critical aspect of their application, particularly in asymmetric catalysis. While detailed epimerization studies specifically for the 7-amino isomer are not extensively documented in publicly available literature, the principles of stereochemical control in the synthesis of related tetrahydroquinoline systems provide valuable insights.

The synthesis of enantiomerically pure amino-substituted tetrahydroquinolines is often achieved through the catalytic hydrogenation of the corresponding acetamido-substituted quinolines. researchgate.net This process can exhibit a notable degree of stereoselectivity, frequently favoring the formation of cis-isomers. researchgate.net For instance, the diastereoselective hydrogenation of quinolines with a chiral auxiliary attached can lead to the formation of stereocenters on the carbocyclic ring with high diastereomeric ratios. researchgate.net Subsequent cleavage of the auxiliary then yields the enantiomerically enriched tetrahydroquinoline derivative.

In the context of the closely related 8-amino-5,6,7,8-tetrahydroquinoline, enzymatic kinetic resolution of the precursor alcohol, (±)-5,6,7,8-tetrahydroquinolin-8-ol, has been successfully employed to separate enantiomers with high optical purity. nih.govmdpi.com This method, often utilizing lipases, allows for the preparation of both (R)- and (S)-enantiomers, which can then be converted to the corresponding chiral amines. nih.govmdpi.com A similar strategy could conceivably be applied to a 7-hydroxy precursor to access enantiopure 5,6,7,8-tetrahydroquinolin-7-amine.

Oxidative and Reductive Manipulations of the Alicyclic System

The partially saturated alicyclic ring of 5,6,7,8-tetrahydroquinolin-7-amine is susceptible to both oxidative and reductive transformations, allowing for the synthesis of a range of derivatives with modified ring systems.

Oxidative Manipulations:

The alicyclic ring can be aromatized to the corresponding quinoline, or selectively oxidized to introduce new functional groups. For example, the oxidation of the tetrahydroquinoline core can lead to the formation of quinolinone derivatives. The specific products of oxidation will depend on the reagents and reaction conditions employed.

Reductive Manipulations:

Further reduction of the 5,6,7,8-tetrahydroquinoline system can lead to the fully saturated decahydroquinoline (B1201275) ring system. The catalytic hydrogenation of 7,8-dihydroquinolin-5(6H)-ones is a common method to produce 5,6,7,8-tetrahydroquinolines. rsc.org The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction. For instance, the use of platinum oxide as a catalyst in trifluoroacetic acid has been shown to be effective for the chemoselective and stereoselective hydrogenation of the pyridine ring in quinoline derivatives. researchgate.net

Complexation Chemistry and Ligand Design for Transition Metal Catalysis

The presence of both a nitrogen atom in the pyridine ring and an amino group on the alicyclic ring makes 5,6,7,8-tetrahydroquinolin-7-amine a promising scaffold for the design of chelating ligands for transition metal catalysis. The coordination of these ligands to metal centers can lead to the formation of catalytically active species for a variety of organic transformations.

Coordination to Metal Centers (e.g., Iron(II) Complexes)

While specific studies on the coordination of 5,6,7,8-tetrahydroquinolin-7-amine to iron(II) are not extensively reported, the coordination chemistry of the analogous 8-amino isomer provides a strong precedent. A series of N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines have been synthesized and successfully complexed with iron(II) chloride. nih.gov X-ray diffraction studies of these complexes revealed both mono- and di-nuclear iron(II) species. nih.gov

These iron(II) complexes, when activated, have demonstrated high efficiency in the ring-opening polymerization of ε-caprolactone, producing high molecular weight polycaprolactone. nih.govsemanticscholar.org This highlights the potential of iron(II) complexes with amino-tetrahydroquinoline based ligands in polymerization catalysis. The coordination environment around the iron center is typically distorted octahedral, and the electronic properties of the ligand, influenced by substituents on the tetrahydroquinoline core, can modulate the catalytic activity. researchgate.net

The following table summarizes the types of iron(II) complexes formed with N-substituted 8-amino-5,6,7,8-tetrahydroquinoline ligands, which can serve as a model for the potential coordination behavior of the 7-amino isomer.

| Ligand | Metal Precursor | Resulting Complex Type | Reference |

| N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amine | FeCl₂ | Mono- or di-nuclear Fe(II) complexes | nih.gov |

Development of Bidentate and Multidentate Ligands

The 5,6,7,8-tetrahydroquinolin-7-amine scaffold is well-suited for the development of bidentate and multidentate ligands. The amino group at the 7-position can be readily functionalized to introduce additional donor atoms, thereby creating ligands with varying denticity and coordination properties.

Bidentate Ligands:

A common strategy for creating bidentate ligands from primary amines is to introduce a pendant arm containing another donor atom, such as a phosphine (B1218219) or another nitrogen atom. For example, the reaction of an amino-tetrahydroquinoline with a species like 2-(diphenylphosphino)ethanal could yield a P,N-bidentate ligand. Such ligands are of significant interest in coordination chemistry and catalysis due to their ability to form stable chelate rings with metal centers.

Multidentate Ligands:

By analogy to other amino-heterocyclic systems, the 7-amino group can serve as a branching point for the synthesis of multidentate ligands. For instance, reaction with two equivalents of an aldehyde bearing a donor group, followed by reduction, could lead to a tridentate or tetradentate ligand. The design of such ligands is crucial for creating stable and selective metal complexes for catalysis. The chelate effect, where polydentate ligands form more stable complexes than an equivalent number of monodentate ligands, is a key principle in the design of these molecules. youtube.com

The following table outlines potential synthetic strategies for the development of bidentate and multidentate ligands from 5,6,7,8-tetrahydroquinolin-7-amine, based on established chemical transformations.

| Ligand Type | Potential Synthetic Strategy | Potential Donor Atoms |

| Bidentate | Reaction with an electrophile containing a second donor atom (e.g., a phosphino-aldehyde) | N, P |

| Tridentate | Double N-alkylation with arms containing donor atoms | N, N', N'' or N, O, O |

| Tetradentate | Functionalization with a tripodal moiety containing three donor atoms | N, N', N'', N''' |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 5,6,7,8-Tetrahydroquinolin-7-amine (B161944) HCl, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its covalent framework and stereochemistry.

The complete assignment of proton (¹H) and carbon (¹³C) signals is achieved through a synergistic application of 1D and 2D NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), which reveals neighboring protons. The ¹³C NMR spectrum, often proton-decoupled, shows the number of unique carbon atoms. For 5,6,7,8-Tetrahydroquinolin-7-amine HCl, one would expect to see distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons on the saturated cyclohexene (B86901) ring. The presence of the amine hydrochloride group would influence the chemical shifts of adjacent protons, particularly the proton at the C7 position (H7).

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds). For this molecule, COSY would establish the spin systems within the saturated ring, showing correlations between H5, H6, H7, and H8.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton-carbon pairs. This allows for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting different fragments of the molecule. For instance, HMBC would show correlations from the aliphatic protons (e.g., H5) to the aromatic quaternary carbons, confirming the fusion of the two rings.

The following tables outline the expected NMR assignments for the core structure. Note that exact chemical shifts can vary based on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 5,6,7,8-Tetrahydroquinolin-7-amine (Note: Predicted values based on structure and typical ranges. Actual values require experimental measurement.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | ~8.3 | Doublet |

| H3 | ~7.1 | Doublet of doublets |

| H4 | ~7.4 | Doublet |

| H5α, H5β | 2.8 - 3.0 | Multiplet |

| H6α, H6β | 1.8 - 2.2 | Multiplet |

| H7 | 3.5 - 3.8 | Multiplet |

| H8α, H8β | 1.9 - 2.3 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 5,6,7,8-Tetrahydroquinolin-7-amine (Note: Predicted values based on structure and typical ranges. Actual values require experimental measurement.)

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~147 |

| C3 | ~122 |

| C4 | ~137 |

| C4a | ~130 |

| C5 | ~29 |

| C6 | ~25 |

| C7 | ~48 |

| C8 | ~28 |

| C8a | ~155 |

Since C7 is a stereocenter, 5,6,7,8-Tetrahydroquinolin-7-amine is a chiral compound. Chiral NMR spectroscopy is a powerful method to determine the enantiomeric excess (ee) of a sample. This is typically achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the NMR sample. The agent forms transient diastereomeric complexes with the enantiomers of the analyte, which are non-equivalent and thus can be distinguished in the NMR spectrum. For a non-racemic sample, the integration of the resolved signals for each enantiomer allows for the direct calculation of the enantiomeric excess.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For the protonated molecule [M+H]⁺ of 5,6,7,8-Tetrahydroquinolin-7-amine (C₉H₁₂N₂), the calculated precise molecular weight is 149.1073 Da.

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of the molecular ion. This provides valuable structural information. For this compound, the fragmentation would likely involve:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom in the saturated ring is a common pathway for amines. This could lead to the loss of an ethyl or propyl radical from the saturated ring.

Ring Fragmentation: The saturated six-membered ring can undergo cleavage, leading to characteristic neutral losses.

Loss of Ammonia (B1221849): Elimination of the amine group as ammonia (NH₃) from the molecular ion can also occur.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) Spectroscopy: As a hydrochloride salt, the compound will exhibit characteristic N-H stretching vibrations for the ammonium (B1175870) group (-NH₃⁺) in the region of 2800-3200 cm⁻¹. N-H bending vibrations would also be present around 1500-1600 cm⁻¹. Other key peaks would include C-N stretching, aromatic C=C and C=N stretching (~1450-1600 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and aliphatic C-H stretching (<3000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is complementary to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. It would be effective for analyzing the vibrations of the carbon skeleton, including the aromatic ring breathing modes and the C-C bonds of the saturated ring.

Table 3: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₃⁺ (HCl salt) | N-H Stretch | 2800 - 3200 (broad) |

| -NH₃⁺ (HCl salt) | N-H Bend | 1500 - 1600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C / C=N Stretch | 1450 - 1600 |

| Aliphatic C-N | C-N Stretch | 1000 - 1250 |

Chiroptical Spectroscopic Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism)

Chiroptical methods are essential for determining the absolute configuration (R or S) of a chiral molecule. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by the chiral sample.

The experimental ECD spectrum of an enantiomerically pure sample of 5,6,7,8-Tetrahydroquinolin-7-amine would be compared to a theoretically calculated spectrum. This calculation is typically performed using time-dependent density functional theory (TD-DFT). A match between the experimental spectrum and the spectrum calculated for a specific configuration (e.g., the R-isomer) allows for the unambiguous assignment of the absolute configuration of that sample.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

When a suitable single crystal can be grown, X-ray diffraction provides the most definitive and detailed three-dimensional structural information. This technique can unambiguously determine:

The complete molecular connectivity.

Precise bond lengths and bond angles.

The conformation of the molecule in the solid state. For instance, it would reveal the specific conformation (e.g., half-chair or sofa) of the saturated ring.

The absolute configuration of the chiral center, provided the data is of sufficient quality (Flack parameter determination).

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine hydrochloride and the counter-ion.

While crystallographic data for the parent compound 5,6,7,8-tetrahydroquinolin-8-one shows a sofa conformation for the saturated ring, the exact solid-state structure of the 7-amine hydrochloride would require specific experimental determination. iucr.org

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

The rigorous characterization of pharmaceutical compounds is paramount to ensuring their quality, efficacy, and safety. For 5,6,7,8-Tetrahydroquinolin-7-amine hydrochloride, a chiral compound with significant potential in medicinal chemistry, advanced chromatographic techniques are indispensable for assessing its purity and resolving its enantiomers. These methods provide high-resolution separation and sensitive detection, enabling a comprehensive analysis of the compound's chemical and stereochemical integrity.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a cornerstone technique for the purity assessment of this compound. This method allows for the separation of the main compound from any impurities, degradation products, or synthetic by-products. The DAD provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment by comparing the UV-Vis spectra of different points across a single chromatographic peak.

In a typical HPLC-DAD analysis for a compound like this compound, a reversed-phase column (e.g., C18) is often employed. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of compounds with varying polarities.

Illustrative HPLC-DAD Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | Diode Array Detector (200-400 nm) |

The retention time of the main peak corresponding to 5,6,7,8-Tetrahydroquinolin-7-amine would be determined, and the area of this peak relative to the total area of all peaks would be used to calculate its purity. The DAD allows for the examination of the UV spectrum of the main peak to confirm its identity against a reference standard and to check for the presence of co-eluting impurities.

Chiral HPLC for Enantiomeric Purity Analysis

Since 5,6,7,8-Tetrahydroquinolin-7-amine possesses a chiral center at the C7 position, it exists as a pair of enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial. americanpharmaceuticalreview.com Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess) of such compounds.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. For the analysis of chiral amines like 5,6,7,8-Tetrahydroquinolin-7-amine, polysaccharide-based columns are often effective. americanpharmaceuticalreview.com

Research on similar chiral amines, such as 8-amino-5,6,7,8-tetrahydroquinoline derivatives, has demonstrated the successful use of chiral HPLC for enantiomeric separation. mdpi.comnih.gov For instance, a Daicel AD-RH column has been used with a mobile phase of acetonitrile and water to resolve related enantiomers. mdpi.com The enantiomeric excess (% ee) is a critical parameter determined from the chromatogram, calculated from the peak areas of the two enantiomers.

Representative Chiral HPLC Method Parameters:

| Parameter | Value |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

The development of such methods is essential for controlling the stereochemistry during synthesis and ensuring the final product meets the required specifications for its intended use. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, primary amines like 5,6,7,8-Tetrahydroquinolin-7-amine can exhibit poor chromatographic behavior in GC due to their polarity and potential for interaction with the stationary phase. iu.edu To overcome this, derivatization is often employed to convert the amine into a more volatile and less polar derivative. iu.edu

Common derivatizing agents for amines include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). iu.edu The resulting derivative of 5,6,7,8-Tetrahydroquinolin-7-amine would be more amenable to GC analysis, allowing for sensitive detection and structural confirmation through mass spectrometry.

The mass spectrometer fragments the derivatized molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. This allows for the unequivocal identification of the compound and any volatile impurities.

Hypothetical GC-MS Analysis of a Derivatized Amine:

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 m/z |

This technique is particularly useful for identifying trace-level volatile impurities that may not be detected by HPLC. The synthesis of novel derivatives of related tetrahydroquinoline structures is an active area of research, and GC-MS plays a vital role in their characterization. nih.govnih.gov

Computational and Theoretical Investigations of 5,6,7,8 Tetrahydroquinolin 7 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict various chemical phenomena.

Density Functional Theory (DFT) for Molecular Geometry and Energy MinimizationDensity Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. By applying DFT, researchers can determine the most stable three-dimensional arrangement of atoms (molecular geometry) by finding the minimum energy conformation. This process, known as energy minimization or geometry optimization, would yield precise data on bond lengths, bond angles, and dihedral angles for 5,6,7,8-Tetrahydroquinolin-7-amine (B161944) hydrochloride.

A detailed study would be required to generate a data table of these optimized geometric parameters.

Molecular Orbital Analysis and Frontier Orbital Theory ApplicationsMolecular Orbital (MO) analysis provides insights into the distribution and energy of electrons within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Specific research would be needed to calculate the HOMO and LUMO energies and visualize the orbital distributions for this compound.

Conformational Analysis and Potential Energy Surface Exploration

The tetrahydroquinoline ring system is not planar and can adopt several different conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable forms (conformers) and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) as a function of key dihedral angles.

A dedicated computational study would be necessary to perform this analysis and identify the global and local energy minima for 5,6,7,8-Tetrahydroquinolin-7-amine hydrochloride.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For 5,6,7,8-Tetrahydroquinolin-7-amine hydrochloride, MD simulations could reveal its dynamic behavior, including conformational changes and interactions with its environment. Crucially, these simulations can explicitly include solvent molecules (like water) to study how the solvent affects the structure and stability of the compound.

Performing MD simulations would be essential to understand the compound's behavior in a solution, but such specific studies are not available.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which can be used to interpret experimental spectra or to confirm the structure of a synthesized compound. Quantum chemical calculations can provide theoretical values for Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum.

While experimental spectra for related isomers are available, specific predicted spectroscopic parameters for the 7-amine hydrochloride derivative require dedicated calculations.

In Silico Modeling of Molecular Interactions for Scaffold Optimization Studies

In silico techniques like molecular docking are used to predict how a molecule (a ligand) might bind to a biological target, such as a protein receptor or enzyme. nih.govresearchgate.net This is a key step in drug discovery and scaffold optimization. By modeling the interactions of the 5,6,7,8-tetrahydroquinoline (B84679) scaffold, researchers could predict its potential biological activity and guide the design of new, more potent derivatives.

Although docking studies have been performed on other tetrahydroquinoline derivatives, specific studies involving 5,6,7,8-Tetrahydroquinolin-7-amine hydrochloride targeting particular biological receptors have not been published.

Ligand-Target Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target protein. These simulations are crucial for understanding the binding mode and affinity of potential drug candidates. For derivatives of the 7-aminotetrahydroquinoline scaffold, docking studies have been instrumental in identifying key interactions within the active sites of therapeutic targets like the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and proliferation. mdpi.comresearchgate.net

In a notable study, a series of novel 7-aminotetrahydroquinoline derivatives were designed and evaluated as potential mTOR inhibitors. mdpi.com Computational docking simulations were performed to elucidate their binding interactions within the mTOR active site. The results of these simulations highlighted the stability and strong binding affinity of the tetrahydroquinoline core. mdpi.comresearchgate.net

Key interactions observed in the docking studies often involve:

Hydrogen Bonding: The amine group and other functional moieties on the tetrahydroquinoline ring form critical hydrogen bonds with amino acid residues in the target's active site.

π-Stacking: The aromatic pyridine (B92270) ring of the scaffold can participate in π-stacking interactions with aromatic residues like tyrosine or phenylalanine in the binding pocket. mdpi.com

One investigation into morpholine-substituted tetrahydroquinoline derivatives identified a specific compound, 10e, as a promising candidate. researchgate.net Molecular dynamics (MD) simulations further supported the docking results, indicating a stable binding interaction within the mTOR active site. mdpi.comresearchgate.net These computational insights are invaluable for structure-activity relationship (SAR) analysis, revealing how different functional groups on the tetrahydroquinoline scaffold can significantly enhance binding potency and selectivity. researchgate.net

Table 1: Representative Docking Simulation Data for Tetrahydroquinoline Derivatives

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Derivative 10e | mTOR | High | (Not specified) | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are powerful tools for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their therapeutic effects. For the tetrahydroquinoline class of compounds, 3D-QSAR studies have been successfully employed to guide the design of potent enzyme inhibitors.

A significant study focused on developing 3D-QSAR models for a series of 40 tetrahydroquinoline derivatives that act as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an important anticancer target. mdpi.com Two common 3D-QSAR methods, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were used to build the models. mdpi.com

The statistical quality of the developed QSAR models was robust, indicating strong predictive power. The key statistical parameters are summarized below:

Table 2: Statistical Results of 3D-QSAR Models for Tetrahydroquinoline Derivatives

| Model | q² (Cross-validated correlation coefficient) | R² (Non-cross-validated correlation coefficient) | R²_pred (External validation) | SEE (Standard Error of Estimate) | F value |

|---|---|---|---|---|---|

| CoMFA | 0.778 | 0.963 | 0.709 | 0.187 | 204.467 |

| CoMSIA | 0.764 | 0.950 | 0.713 | 0.219 | 123.693 |

Data sourced from a study on LSD1 inhibitors. mdpi.com

These models yielded contour maps that visually represent the regions around the tetrahydroquinoline scaffold where modifications are likely to influence biological activity. mdpi.com

Steric Contour Maps: Indicate areas where bulky substituents may increase or decrease activity.

Electrostatic Contour Maps: Highlight regions where positive or negative electrostatic potential is favorable for activity.

Hydrophobic and Hydrogen Bond Contour Maps (in CoMSIA): Show areas where hydrophobic groups or hydrogen bond donors/acceptors would be beneficial. mdpi.com

Based on the insights from these QSAR models, novel tetrahydroquinoline derivatives were designed with predicted higher inhibitory activity against LSD1. The introduction of amino and hydrophobic groups at specific positions, as suggested by the contour maps, was predicted to enhance performance. mdpi.com This demonstrates the practical application of QSAR in optimizing lead compounds and designing more effective therapeutic agents based on the tetrahydroquinoline framework.

Applications and Research Utility of 5,6,7,8 Tetrahydroquinolin 7 Amine Hydrochloride in Contemporary Chemical Science

Development of Novel Synthetic Methodologies

The tetrahydroquinoline framework is a common target in the development of new synthetic reactions.

Use as a Benchmark Substrate for New Reaction Discovery

In the discovery of new chemical reactions, simple, well-characterized molecules are often used as benchmark substrates to test the feasibility and scope of a new method. While various substituted tetrahydroquinolines are employed in this capacity, specific studies utilizing 5,6,7,8-tetrahydroquinolin-7-amine (B161944) hydrochloride to validate new synthetic protocols are not prominent in the literature.

Exploration of Cascade and Multicomponent Reactions

Scaffold for the Design and Synthesis of Advanced Organic Materials

The rigid, heterocyclic structure of tetrahydroquinoline makes it an attractive scaffold for the development of new organic materials.

Precursors for Polymer and Oligomer Architectures

Aminated heterocyclic compounds can serve as monomers or building blocks for the synthesis of polymers and oligomers with specific electronic or physical properties. The amino group provides a reactive handle for polymerization reactions. While the potential exists, there is no significant body of research describing the use of 5,6,7,8-tetrahydroquinolin-7-amine hydrochloride as a precursor for creating novel polymer or oligomer architectures.

Development of Functional Dyes and Sensors

The electronic properties of aromatic amines make them suitable components in the design of functional dyes and chemical sensors. The amine can act as an electron-donating group, influencing the absorption and emission spectra of a molecule. Although the broader tetrahydroquinoline structure has been incorporated into such materials, specific examples of functional dyes or sensors derived directly from the 7-amino isomer are not well-documented.

Intermediates in the Construction of Complex Molecular Architectures

Substituted tetrahydroquinolines are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. The amino group on the saturated portion of the ring system offers a point for further chemical modification. For instance, the related 8-amino-5,6,7,8-tetrahydroquinoline is a known intermediate for compounds with potential therapeutic applications. google.com Chiral versions of these amino-tetrahydroquinolines are particularly important as ligands in asymmetric catalysis or as key building blocks for stereospecific synthesis. nih.govnih.govmdpi.com While one can infer a similar potential for the 7-amino isomer, dedicated studies illustrating its role as a key intermediate in the construction of complex molecular architectures are not widely reported.

Construction of Compound Libraries for Academic Screening

The construction of compound libraries is a cornerstone of modern drug discovery and chemical biology, enabling high-throughput screening to identify novel bioactive molecules. The tetrahydroquinoline core is considered a "privileged scaffold" due to its prevalence in biologically active compounds. researchgate.net Libraries of molecules containing this framework are of significant interest for screening against various biological targets.

However, a detailed review of scientific databases and chemical literature did not reveal any specific instances of 5,6,7,8-tetrahydroquinolin-7-amine hydrochloride being used as a building block for the construction of compound libraries for academic screening. While the synthesis of libraries based on related tetrahydroquinoline nsf.govacs.org and tetrahydroquinazoline (B156257) nih.gov scaffolds has been reported, the utility of the 7-amino isomer in this context remains unexplored in the reviewed literature. The general approach for library synthesis would involve derivatizing the amino group of the core scaffold to introduce a diverse range of substituents, thereby creating a collection of related but structurally distinct molecules for biological evaluation.

Chiral Ligands and Organocatalysts in Asymmetric Transformations

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The development of novel chiral ligands and organocatalysts is a highly active area of research.

While the tetrahydroquinoline scaffold is indeed utilized in the design of chiral ligands, the available research overwhelmingly focuses on the 8-amino-5,6,7,8-tetrahydroquinoline isomer and its derivatives. mdpi.comnih.govnih.govresearchgate.net There is a notable absence of literature describing the design, synthesis, or application of chiral ligands or organocatalysts derived from 5,6,7,8-tetrahydroquinolin-7-amine.

The design of effective chiral ligands often involves a rigid scaffold that can create a well-defined chiral environment around a metal center. The 8-amino-5,6,7,8-tetrahydroquinoline backbone has been successfully employed to create chiral diamine ligands, such as CAMPY and Me-CAMPY. nih.gov These ligands have been used in metal complexes for asymmetric transfer hydrogenation reactions. mdpi.comresearchgate.net The synthesis of these ligands typically starts from the corresponding 8-hydroxy-5,6,7,8-tetrahydroquinoline, which undergoes a dynamic kinetic resolution followed by conversion of the hydroxyl group to an amino group. nih.gov

A similar synthetic strategy could theoretically be applied to generate chiral 7-amino-5,6,7,8-tetrahydroquinoline derivatives. However, no such syntheses or resulting catalytic systems are reported in the scientific literature found.

The evaluation of new chiral catalysts in enantioselective reactions is the ultimate test of their efficacy. Catalysts derived from the 8-amino-5,6,7,8-tetrahydroquinoline scaffold have been evaluated in the asymmetric transfer hydrogenation of imines, which are key intermediates in the synthesis of biologically active alkaloids. mdpi.comnih.govresearchgate.net

For instance, rhodium complexes of chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been shown to be effective in the asymmetric transfer hydrogenation of substituted dihydroisoquinolines, achieving modest to good enantioselectivities. mdpi.comresearchgate.net The performance of these catalysts is influenced by both the steric and electronic features of the ligand. mdpi.com

As there are no reports on the synthesis of chiral catalysts from 5,6,7,8-tetrahydroquinolin-7-amine, there is consequently no data on their evaluation in any enantioselective reactions. The potential of this specific isomer in asymmetric catalysis remains an open area for investigation.

Table 1: Performance of 8-Amino-5,6,7,8-tetrahydroquinoline Derived Catalysts in Asymmetric Transfer Hydrogenation

| Catalyst (Ligand) | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Rh-complex (CAMPY) | 1-Aryl Substituted Dihydroisoquinoline | Quantitative | Up to 69% | mdpi.com |

| Rh-complex (Me-CAMPY) | 1-Aryl Substituted Dihydroisoquinoline | Quantitative | Varies with substrate | mdpi.com |

Probes for Mechanistic Organic Chemistry Studies

Understanding reaction mechanisms is fundamental to the development of new and improved chemical transformations. The use of probes, such as isotopically labeled compounds, is a key technique for elucidating reaction pathways.

Isotopic labeling involves replacing one or more atoms in a molecule with their isotope (e.g., replacing ¹H with ²H or ¹²C with ¹³C). By tracking the position of the isotope in the products of a reaction, chemists can gain insight into bond-forming and bond-breaking steps.

A thorough search of the chemical literature found no instances of 5,6,7,8-tetrahydroquinolin-7-amine hydrochloride or its derivatives being used in isotopic labeling studies for the elucidation of reaction pathways. While deuterium-labeling experiments are a common tool in mechanistic studies of asymmetric hydrogenation reactions, nih.gov there is no evidence to suggest that the 7-amino-tetrahydroquinoline scaffold has been employed for this purpose. Its potential utility as a mechanistic probe is therefore entirely speculative and not supported by current research.

Investigation of Reaction Intermediates

The synthetic routes leading to and from the 5,6,7,8-tetrahydroquinoline (B84679) scaffold often proceed through distinct, sometimes transient, molecular species known as reaction intermediates. The study of these intermediates is crucial for understanding reaction mechanisms, optimizing conditions, and controlling stereochemical outcomes.

Mechanistic studies on the formation of tetrahydroquinolines have identified several key types of intermediates. For instance, in cascade reactions initiated from 2-aminobenzyl alcohols and secondary alcohols, quinoline (B57606) derivatives are formed as primary intermediates which are then subsequently reduced in the same pot to the final tetrahydroquinoline product. nih.gov Monitoring reaction progress through techniques like GC-MS can reveal the transient formation and subsequent consumption of these intermediates. nih.gov

Another common strategy involves the cyclization of intermediates containing both the aniline (B41778) fragment and the prospective carbocyclic ring. In domino reactions starting from 2-nitroarylketones, the initial reduction of the nitro group leads to an amino intermediate which then spontaneously forms a cyclic imine or enamine. nih.gov This cyclic species is the direct precursor to the tetrahydroquinoline ring and is subsequently reduced to the final saturated product. The characterization of these iminium ions or enamines is fundamental to understanding the cyclization step.

Furthermore, radical-trapping experiments in visible-light-induced syntheses of related complex quinoline structures have suggested the involvement of radical intermediates. acs.org Although direct detection of these radicals can be challenging, the significant inhibition of the reaction in the presence of radical scavengers like TEMPO provides strong evidence for a radical-driven pathway. acs.org In syntheses starting from cyclohexane-1,3-diones, 7,8-dihydroquinolin-5(6H)-ones are formed as stable intermediates which can be readily isolated before being reduced to the corresponding 5,6,7,8-tetrahydroquinolines. rsc.org

The table below summarizes key intermediates identified in the synthesis of tetrahydroquinoline systems.

| Precursor Type | Key Intermediate(s) | Synthetic Strategy |

| 2-Aminobenzyl alcohols | Quinolines | Borrowing Hydrogen Methodology nih.gov |

| 2-Nitroarylketones | Cyclic Imines / Enamines | Reductive Cyclization nih.gov |

| Alkyl Amines | Radical Species | Visible-Light Photocatalysis acs.org |

| Cyclohexane-1,3-diones | 7,8-Dihydroquinolin-5(6H)-ones | Condensation-Cyclization rsc.org |

| o-Amino-benzaldehydes | Imines / Enamines | Friedländer Annulation researchgate.net |

Utility in Structural Biology and Chemical Probe Development

The rigid, three-dimensional topology of the 5,6,7,8-tetrahydroquinoline scaffold makes it an attractive framework for the design of molecular tools used in structural biology and for the development of chemical probes to explore biological systems.

Synthesis of Molecular Tools for Biological Pathway Interrogation

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby allowing for the study of its function in biological pathways. The 5,6,7,8-tetrahydroquinoline core, and specifically its amino derivatives, serve as a privileged scaffold for the creation of such tools. researchgate.net The amine group provides a convenient point for chemical modification, enabling the attachment of various functional groups to modulate potency, selectivity, and physicochemical properties.

For example, derivatives of the tetrahydroquinoline scaffold have been synthesized and evaluated as inhibitors for critical cellular targets. By systematically modifying the core structure, researchers have developed potent inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1), which is a key target in cancer epigenetics. mdpi.com Similarly, the scaffold has been employed in the design of inhibitors for the mTOR pathway, which is crucial for cell growth and is often dysregulated in cancer. mdpi.comresearchgate.net The synthesis of a library of these compounds allows for the systematic exploration of structure-activity relationships (SAR), providing insights into how molecular structure dictates biological function. mdpi.comresearchgate.net

These molecular tools are instrumental in dissecting complex biological signaling cascades. By selectively inhibiting a target protein, a tetrahydroquinoline-based probe can help elucidate the downstream effects of that protein's activity, effectively mapping its role within a cellular pathway.

Scaffold for Affinity-Based Probes

Affinity-based probes are a specialized class of chemical tools that typically contain a reactive group or a reporter tag, in addition to a recognition element that binds to the target protein. The 5,6,7,8-tetrahydroquinoline scaffold is well-suited to serve as this central recognition element. Its defined stereochemistry and rigid conformation can be optimized to fit precisely into the binding site of a target protein. nih.gov

The development of such probes often involves a structure-based design strategy, where computational modeling and X-ray crystallography guide the synthetic efforts. nih.govnih.gov The tetrahydroisoquinoline scaffold, a close structural relative, has been successfully used to design high-affinity inhibitors for matrix metalloproteinases (MMPs) by orienting functional groups to interact with specific pockets (like the S1' pocket) in the enzyme's active site. nih.gov This same principle applies to the 5,6,7,8-tetrahydroquinolin-7-amine structure, where the amine can be used to attach linkers connected to reporter tags (like fluorophores or biotin) or photoreactive groups for covalent labeling experiments.

The synthetic tractability of the scaffold allows for the creation of focused libraries of compounds where systematic modifications are made to enhance binding affinity and selectivity for the target of interest. semanticscholar.orgnih.gov This modular approach is essential for converting an initial "hit" from a screening campaign into a highly potent and selective affinity-based probe suitable for advanced biological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.